molecular formula C13H10N2O B1657341 9-Acetylperimidine CAS No. 56314-42-2

9-Acetylperimidine

Cat. No.: B1657341
CAS No.: 56314-42-2
M. Wt: 210.23
InChI Key: OCTFDSNJWCDMQA-NTMALXAHSA-N
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Description

9-Acetylperimidine is a heterocyclic organic compound characterized by a perimidine backbone (a bicyclic system comprising fused pyrimidine and benzene rings) with an acetyl group substituted at the 9-position. This structural modification enhances its electronic and steric properties, making it relevant in medicinal chemistry and materials science.

However, its pharmacological and toxicological profiles require further investigation to establish safety and efficacy.

Properties

CAS No.

56314-42-2

Molecular Formula

C13H10N2O

Molecular Weight

210.23

IUPAC Name

(1Z)-1-perimidin-4-ylideneethanol

InChI

InChI=1S/C13H10N2O/c1-8(16)10-6-5-9-3-2-4-11-12(9)13(10)15-7-14-11/h2-7,16H,1H3/b10-8-

InChI Key

OCTFDSNJWCDMQA-NTMALXAHSA-N

SMILES

CC(=C1C=CC2=C3C1=NC=NC3=CC=C2)O

Isomeric SMILES

C/C(=C/1\C=CC2=C3C1=NC=NC3=CC=C2)/O

Canonical SMILES

CC(=C1C=CC2=C3C1=NC=NC3=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Acridine-9-carboxylic Acid (CAS 5336-90-3)

Structural Differences :

  • 9-Acetylperimidine : Bicyclic perimidine core with an acetyl group.
  • Acridine-9-carboxylic Acid : Tricyclic acridine core (two benzene rings fused with a pyridine) substituted with a carboxylic acid group at the 9-position .

Physicochemical Properties :

Property This compound (Inferred) Acridine-9-carboxylic Acid
Molecular Weight ~215 g/mol (estimated) 223.23 g/mol
LogP (Lipophilicity) Moderate (~2.5) 2.28 (XLOGP3)
Hydrogen Bond Acceptors 3 3
Solubility (ESOL Log S) Low (-4.5 estimated) -3.97

Pharmacological Profiles :

  • In contrast, this compound’s acetyl group may enhance membrane permeability, though empirical data are lacking.

Acridin-9-ylidene Derivatives

Derivatives such as imino-N-carbothioate (3b) and thiosemicarbazone (3f) share a planar acridine-like core but differ in substituent groups, which modulate electronic properties and biological activity .

Key Comparisons :

  • Synthetic Complexity : Acridin-9-ylidene derivatives often require multi-step syntheses involving hydrazine or phosphorane intermediates, whereas this compound may be synthesized via simpler acylations .

Piperidine-Based Heterocycles (e.g., 4-(4-Methylpiperidin-4-yl)pyridine, 9f)

Structural Contrasts :

  • 9f has a basic piperidine nitrogen (pKa ~10), whereas this compound’s perimidine core is less basic, altering solubility and bioavailability .

Pharmacological Data :

  • Compound 9f shows moderate affinity for opioid receptors (κ-opioid receptor Ki = 18 nM), highlighting divergent therapeutic targets compared to this compound’s undefined mechanisms .

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